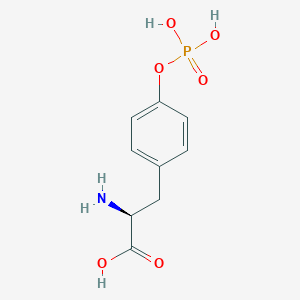

O-Phospho-L-tyrosine

描述

O-Phospho-L-tyrosine is a phosphorylated derivative of the amino acid tyrosine. It plays a crucial role in cellular signaling pathways, particularly in the regulation of protein functions through phosphorylation and dephosphorylation processes. This compound is involved in various biological processes, including cell growth, differentiation, and metabolism .

准备方法

Synthetic Routes and Reaction Conditions: O-Phospho-L-tyrosine can be synthesized through the phosphorylation of L-tyrosine. One common method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction typically occurs under mild conditions to prevent degradation of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the controlled addition of phosphorylating agents to L-tyrosine, followed by purification steps to isolate the desired product. The compound is then crystallized and dried to obtain a high-purity form suitable for various applications .

化学反应分析

Types of Reactions: O-Phospho-L-tyrosine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound back to L-tyrosine.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to replace the phosphate group.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: L-tyrosine.

Substitution: Substituted tyrosine derivatives.

科学研究应用

Biochemical Research

Role in Protein Phosphorylation

O-Phospho-L-tyrosine is crucial for studying protein phosphorylation, a post-translational modification that regulates numerous cellular processes. It serves as a model compound to investigate the mechanisms by which tyrosine kinases phosphorylate target proteins, thereby influencing signal transduction pathways essential for cell growth and differentiation .

Case Study: Enzymatic Phosphorylation

Recent studies have demonstrated the enzymatic phosphorylation of oxidized tyrosine residues using synthetic peptides. This research highlights the importance of this compound in understanding how specific modifications affect protein function and interactions .

Drug Development

Targeted Therapies

In pharmaceutical research, this compound is utilized to develop targeted therapies, particularly in oncology. By mimicking natural substrates in signaling pathways, it aids in designing inhibitors for tyrosine kinases implicated in cancer progression .

Case Study: Tyrosine Kinase Inhibitors

The development of tyrosine kinase inhibitors has been significantly influenced by insights gained from studies involving this compound. These inhibitors are now used clinically to treat various cancers by blocking aberrant signaling pathways that drive tumor growth .

Neuroscience

Neurotransmitter Signaling

this compound is employed to study its effects on neurotransmitter signaling, particularly dopamine and norepinephrine pathways. Research indicates that it may enhance cognitive function under stress conditions by modulating neurotransmitter levels .

Case Study: Cognitive Performance

A neuroimaging study explored the impact of acute tyrosine administration on cognitive performance in older adults. The findings suggest that this compound can improve response inhibition and cognitive flexibility during demanding tasks, shedding light on its potential therapeutic applications in neurodegenerative diseases .

Diagnostics

Detection of Protein Modifications

In clinical diagnostics, this compound is utilized in assays to detect specific protein modifications associated with diseases. This application enhances the accuracy of disease diagnosis by identifying aberrant phosphorylation patterns that may indicate pathological conditions .

Case Study: Diagnostic Assays

Research has shown that using this compound as a standard in liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of phosphorylated proteins in biological samples, facilitating early detection of diseases such as cancer .

Biotechnology

Biosensor Development

In biotechnology, this compound is instrumental in developing biosensors capable of detecting changes in cellular activity in real-time. These biosensors can monitor cellular responses to various stimuli, providing valuable insights into cellular dynamics and signaling pathways .

Case Study: Real-Time Monitoring

Recent advancements have led to the creation of biosensors that utilize this compound for monitoring phosphorylation events in live cells. This technology enables researchers to observe dynamic changes in signaling pathways as they occur, enhancing our understanding of cellular responses to external stimuli .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Implications |

|---|---|---|

| Biochemical Research | Studying protein phosphorylation | Essential for understanding signal transduction |

| Drug Development | Developing targeted therapies for cancer | Insights into tyrosine kinase inhibitors |

| Neuroscience | Investigating neurotransmitter signaling | Potential cognitive enhancement under stress |

| Diagnostics | Assays for detecting protein modifications | Improved disease diagnosis accuracy |

| Biotechnology | Developing real-time biosensors | Monitoring cellular activity dynamically |

作用机制

O-Phospho-L-tyrosine exerts its effects through the phosphorylation of proteins at tyrosine residues. This modification alters the activity, localization, and interactions of the proteins, thereby regulating various cellular processes. The compound interacts with protein tyrosine kinases and phosphatases, which add or remove the phosphate group, respectively .

相似化合物的比较

Phosphoserine: Another phosphorylated amino acid involved in protein regulation.

Phosphothreonine: Similar to O-Phospho-L-tyrosine but involves threonine instead of tyrosine.

Uniqueness: this compound is unique due to its specific role in tyrosine phosphorylation, which is less abundant but highly significant in cellular signaling compared to serine and threonine phosphorylation .

生物活性

O-Phospho-L-tyrosine (P-Tyr) is a phosphorylated derivative of the amino acid L-tyrosine, recognized for its significant biological activities, particularly in cancer biology and cellular signaling. This article explores the mechanisms of action, effects on various cell types, and potential therapeutic applications of P-Tyr, supported by data tables and case studies.

This compound is characterized by the phosphorylation of the phenolic hydroxyl group of L-tyrosine. This modification plays a crucial role in cellular signaling pathways, primarily through interactions with protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The balance between these two groups of enzymes regulates tyrosine phosphorylation levels, which are essential for various cellular processes including growth, differentiation, and apoptosis.

Inhibition of Cellular Growth

Research indicates that P-Tyr exhibits growth inhibitory properties in various cancer cell lines. A study demonstrated that P-Tyr inhibited the growth of human renal and breast carcinoma cells by inducing cell cycle arrest in the S phase. This was associated with a decrease in cyclin proteins A and B, which are critical for cell cycle progression .

Table 1: Effects of this compound on Cancer Cell Lines

Synergistic Effects with Chemotherapy

P-Tyr has been shown to enhance the efficacy of traditional chemotherapeutic agents. For instance, it sensitized renal carcinoma cells to doxorubicin and etoposide, indicating its potential as an adjunct therapy in cancer treatment .

Protective Effects Against Ionizing Radiation

In addition to its anticancer properties, P-Tyr has been reported to protect TP53 wild-type cells from ionizing radiation damage. This protective effect is attributed to its ability to modulate signaling pathways involved in DNA repair and apoptosis .

Case Studies

- Case Study on Renal Carcinoma : In vitro studies showed that treatment with P-Tyr resulted in a significant reduction in cell viability in ACHN cells. The mechanism involved the activation of protein tyrosine phosphatases that led to decreased phosphorylation of key signaling molecules such as EGFR .

- Breast Cancer Research : A study involving MDA-MB-468 cells demonstrated that exogenous application of P-Tyr increased total cellular PTPase activity, leading to diminished phosphorylation levels of EGFR and subsequent downstream signaling pathways critical for tumor growth .

属性

IUPAC Name |

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXELXMIBXGTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176234 | |

| Record name | Phosphotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phosphotyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Phosphotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21820-51-9 | |

| Record name | Phospho-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21820-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021820519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE O-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86C98KDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。